N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide” is a chemical compound. Its structure includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” have been synthesized through nucleophilic reactions .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A study by Zareef et al. (2007) presented the synthesis of a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, characterized by physical, microanalytical, and spectral data. These compounds were evaluated for their in vitro anti-HIV and antifungal activities, showcasing the potential of benzenesulfonamide derivatives in developing therapeutic agents against infectious diseases (Zareef et al., 2007).
Furthermore, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, emphasizing their promising applications in photodynamic therapy for cancer treatment. The study highlighted the compound's high singlet oxygen quantum yield and good fluorescence properties, essential for effective Type II photosensitizers (Pişkin et al., 2020).
Biochemical and Anticancer Studies
In the realm of anticancer research, Zhang et al. (2010) reported on the synthesis, crystal structure, and anticancer property of a novel benzenesulfonamide derivative, highlighting its potential as a candidate for anticancer drug development (Zhang et al., 2010).
Another study by Putri et al. (2021) synthesized and conducted a molecular docking study of a pyrazoline derivative, 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, as an antibreast cancer agent. The molecular docking indicated its potential for development as an anticancer agent, with a spatial arrangement similar to the positive control of Doxorubicin (Putri et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrazole core are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds are known to interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is known .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Action Environment
Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOWQASOORHQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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